5-(2-Thienyl)-3-(trifluoromethyl)-2H-1,2,6-thiadiazine-1,1-dione
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Overview
Description
5-(2-Thienyl)-3-(trifluoromethyl)-2H-1,2,6-thiadiazine-1,1-dione is a heterocyclic compound that features a thiadiazine ring substituted with a thienyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Thienyl)-3-(trifluoromethyl)-2H-1,2,6-thiadiazine-1,1-dione typically involves the reaction of 2-thienylamine with trifluoromethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-(2-Thienyl)-3-(trifluoromethyl)-2H-1,2,6-thiadiazine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the thienyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazines with various functional groups.
Scientific Research Applications
5-(2-Thienyl)-3-(trifluoromethyl)-2H-1,2,6-thiadiazine-1,1-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of organic electronic materials, such as organic solar cells and light-emitting diodes
Mechanism of Action
The mechanism of action of 5-(2-Thienyl)-3-(trifluoromethyl)-2H-1,2,6-thiadiazine-1,1-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiadiazine ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Thienyl)imidazo[4,5-f][1,10]-phenanthroline: A compound with a similar thienyl group but different core structure.
1,2-Difluoro-1,2-bis(2-thienyl)ethenes: Compounds with a similar thienyl group and fluorine substitution.
Uniqueness
5-(2-Thienyl)-3-(trifluoromethyl)-2H-1,2,6-thiadiazine-1,1-dione is unique due to its combination of a trifluoromethyl group and a thiadiazine ring, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability under various conditions.
Properties
IUPAC Name |
5-thiophen-2-yl-3-(trifluoromethyl)-2H-1,2,6-thiadiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O2S2/c9-8(10,11)7-4-5(6-2-1-3-16-6)12-17(14,15)13-7/h1-4,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPTUROEXGSJLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NS(=O)(=O)NC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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